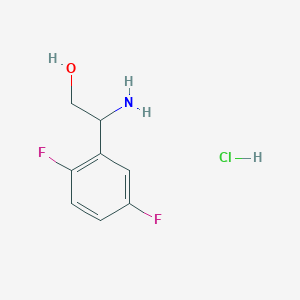

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. Its molecular formula is C₈H₁₀ClF₂NO, with a molecular weight of 209.62 g/mol (for the (S)-enantiomer) . The compound exists as enantiomers, such as (2S)- and (2R)-forms, with distinct CAS numbers:

- (2S)-enantiomer: CAS 1810074-77-1, MDL MFCD24412751 .

- (2R)-enantiomer: CAS 1956436-65-9, MDL MFCD24424769 .

It is commonly used as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability in purities up to 95% . The fluorine substituents enhance electronegativity and influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSITZKWTMIGQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-89-7 | |

| Record name | Benzeneethanol, β-amino-2,5-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Derivatives

Compounds with fluorine atoms at different positions on the phenyl ring exhibit distinct physicochemical and biological properties:

Key Insight : The 2,5-difluoro substitution in the target compound balances electronic effects and steric bulk, making it favorable for applications requiring moderate lipophilicity and stereoselectivity.

Halogen-Substituted Analogs

Replacement of fluorine with other halogens or functional groups alters reactivity and applications:

Key Insight : Fluorine’s small size and high electronegativity make the target compound more suitable for applications requiring minimal steric disruption and optimal hydrogen bonding.

Functional Group Variants

Compounds with modified functional groups (e.g., amines vs. alcohols) exhibit divergent reactivity:

Key Insight: The amino alcohol structure of the target compound provides dual functional groups for versatile derivatization in medicinal chemistry.

Enantiomeric and Steric Modifications

Chirality and steric bulk significantly influence biological activity:

Key Insight : The target compound’s enantiomeric purity (up to 95% ) ensures reproducibility in chiral synthesis, whereas steric modifications in analogs cater to specific target-binding requirements.

Biological Activity

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an amino alcohol moiety with a difluorophenyl group. This structural feature is critical for its biological activity, influencing interactions with biological targets.

Pharmacological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the treatment of various cancers as it disrupts the mitotic process.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol | 0.08 - 12.07 | Inhibits tubulin polymerization |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit TNF-alpha release in whole blood assays, demonstrating a potent anti-inflammatory effect with an IC50 value of 0.283 mM .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Tubulin Interaction : The compound binds to tubulin, which is essential for microtubule formation and stability during cell division.

- Cytokine Modulation : It modulates inflammatory cytokines such as TNF-alpha, which plays a pivotal role in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : In vitro studies using cancer cell lines (e.g., HCT-15 and DU-145) showed a dose-dependent inhibition of cell proliferation exceeding 90% at certain concentrations .

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in significant reductions in inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride?

- Methodology : The compound can be synthesized via multi-step reactions involving bromination, amination, and cyclization, followed by acidification to form the hydrochloride salt. For example, difluorophenyl precursors may undergo nucleophilic substitution with aminoethanol derivatives under controlled pH and temperature (40–60°C). Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol eluents . Enantiomeric purity can be achieved via chiral resolution techniques, such as using (S)- or (R)-specific catalysts during synthesis .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., 2,5-difluorophenyl peaks at δ 6.8–7.2 ppm).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>97%) .

- Melting Point : Compare observed mp (e.g., 75–77°C for analogous compounds) with literature values .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound for stereochemical studies?

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Alternatively, synthesize enantiopure precursors using asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) .

Q. What factors influence the compound’s stability under varying experimental conditions?

- Storage : Store at 2–8°C in airtight, amber vials to prevent hydrolysis or photodegradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- pH Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C for 14 days, monitoring degradation via LC-MS .

Q. How should researchers address contradictory physicochemical data (e.g., melting points) across literature sources?

- Validation : Reproduce synthesis and purification steps rigorously. Cross-validate results using differential scanning calorimetry (DSC) and compare with databases like PubChem or Enamine Ltd. catalog entries. Discrepancies may arise from polymorphic forms or impurities .

Q. What strategies are recommended for designing in vitro biological studies with this compound?

- Receptor Binding Assays : Use fluorinated analogs to study interactions with CNS targets (e.g., serotonin receptors) due to fluorine’s electronegativity enhancing binding affinity.

- Cytotoxicity Screening : Test in neuronal cell lines (e.g., SH-SY5Y) at 1–100 µM, with controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. What mechanistic insights can be gained by studying the role of fluorine substituents in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.